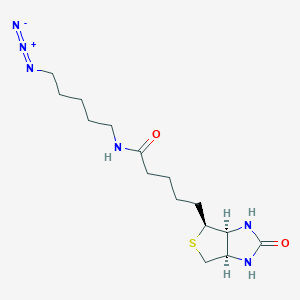

5-(Biotinamido)pentylazide

Übersicht

Beschreibung

5-(Biotinamido)pentylazide is a versatile compound widely used in scientific research, particularly in the fields of chemistry and biology. It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups .

Vorbereitungsmethoden

5-(Biotinamido)pentylazide is typically synthesized through a series of chemical reactions involving the introduction of an azide group into a biotinylated pentylamine precursor. The synthetic route generally involves the following steps:

Biotinylation of Pentylamine: Pentylamine is reacted with biotin to form biotinylated pentylamine.

Introduction of Azide Group: The biotinylated pentylamine is then reacted with sodium azide under appropriate conditions to introduce the azide group, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

5-(Biotinamido)pentylazide undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as DBCO or BCN groups.

Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole-linked compounds, which are often used in bioconjugation and labeling studies .

Wissenschaftliche Forschungsanwendungen

PROTAC Development

Mechanism of Action:

- PROTACs are bifunctional molecules that target specific proteins for degradation via the ubiquitin-proteasome system. 5-(Biotinamido)pentylazide serves as an effective linker that connects a ligand targeting the protein of interest with an E3 ubiquitin ligase, facilitating the selective degradation of the target protein.

Case Study:

- In a study evaluating the efficacy of PROTACs containing this compound, researchers demonstrated that these compounds successfully induced degradation of oncogenic proteins in cancer cell lines, showcasing their potential for therapeutic applications in oncology.

Transglutaminase Activity:

- This compound is used as a substrate to study transglutaminase activity in various biological samples. The incorporation of this compound into proteins can be visualized using biotin detection methods, allowing researchers to assess enzyme activity under different conditions .

Case Study:

Wirkmechanismus

The mechanism of action of 5-(Biotinamido)pentylazide primarily involves its role as a click chemistry reagent and PROTAC linker. In click chemistry, the azide group of the compound reacts with alkyne groups to form stable triazole linkages, facilitating the attachment of biotin to various molecules . As a PROTAC linker, this compound connects two different ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This linkage enables the ubiquitin-proteasome system to selectively degrade the target protein, thereby modulating its activity .

Vergleich Mit ähnlichen Verbindungen

5-(Biotinamido)pentylazide can be compared with other similar compounds, such as:

5-(Biotinamido)pentylamine: This compound is similar in structure but lacks the azide group, making it less versatile for click chemistry applications.

Biotin-PEG3-azide: This compound contains a polyethylene glycol (PEG) linker instead of an alkyl chain, providing increased solubility and flexibility in bioconjugation reactions.

The uniqueness of this compound lies in its combination of an alkyl chain-based linker and an azide group, making it highly versatile for both click chemistry and PROTAC applications .

Biologische Aktivität

5-(Biotinamido)pentylazide, also known as 5-biotinamido-pentylamine, is a biotin derivative characterized by its unique structure that includes a pentylamine chain linked to a biotin moiety. This compound has gained attention in biochemical research due to its significant biological activity, particularly in the context of enzyme interactions, protein modifications, and targeted drug delivery systems. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C₁₅H₂₈N₄O₂S

- Molecular Weight : 328.473 g/mol

- Density : 1.131 g/cm³

- Boiling Point : 652ºC at 760 mmHg

This compound functions primarily as a linker molecule in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome system. They consist of two ligands connected by a linker—one targeting the protein of interest and the other binding to an E3 ubiquitin ligase. By bringing these components together, PROTACs facilitate the tagging of target proteins for degradation, thereby modulating cellular pathways effectively .

Biological Applications

-

Transglutaminase Activity Probe :

- This compound is utilized as a probe for studying transglutaminase (TG2) activity. TG2 is an enzyme that catalyzes post-translational modifications in proteins, including cross-linking and deamidation. The compound acts as a competitive inhibitor in various experimental setups, allowing researchers to investigate TG2's role in cellular processes such as apoptosis and chemoresistance in cancer cells .

- Enrichment of Protein Substrates :

- Cellular Studies :

Case Study 1: Inhibition of Transglutaminase in Melanoma Cells

A study investigated the effects of this compound on TG2 activity in melanoma cells. Cells were treated with the compound before exposure to calcium ionophore A23187 to activate endogenous TG2. The results indicated that inhibition of TG2 led to increased apoptosis in these cells, suggesting a therapeutic potential for targeting TG2 in cancer treatment .

Case Study 2: Enrichment of Gluten Peptides

Another study focused on using this compound for enriching gluten peptides modified by TG2. The methodology involved incubating gluten digests with TG2 and the compound, followed by purification using streptavidin beads. This approach successfully isolated transamidated peptides for further analysis, highlighting its utility in studying gluten-related disorders .

Comparative Analysis

The following table summarizes the unique features and applications of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Biotin derivative | Effective linker for PROTACs; probe for TG2 activity |

| Biotin | Vitamin H | Essential cofactor for carboxylase enzymes |

| Pentylamine | Aliphatic Amine | Simple amine structure without biotin attachment |

| 3-(Biotinamido)propylamine | Shorter chain | Similar biotin attachment but shorter carbon chain |

| 6-(Biotinamido)hexylamine | Longer chain | Extended carbon chain compared to pentylamine |

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHJIFNOKMTXHY-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.